10-O-Methylprotosappanin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

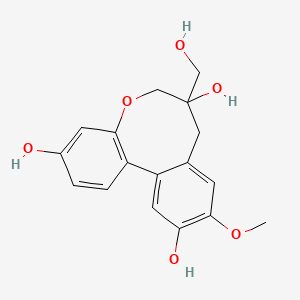

10-O-Methylprotosappanin B is a natural compound belonging to the lignan family. It is primarily found in the heartwood of the Sappan tree (Caesalpinia sappan L.), which is native to Southeast Asia. This compound has been studied for its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

10-O-Methylprotosappanin B is a protosappanin . .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.

Action Environment

It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.

Biochemical Analysis

Cellular Effects

10-O-Methylprotosappanin B has been shown to exhibit antitumor effects. It reduces the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibits the growth of the human colon cancer cell lines HCT-116 and SW-480

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-O-Methylprotosappanin B can be synthesized through repeated silica gel and Sephadex LH-20 column chromatography, followed by preparative thin-layer chromatography (PTLC) of the remaining fractions . The isolation and structural elucidation of this compound involve these chromatographic techniques to ensure high purity.

Industrial Production Methods: The industrial production of this compound involves the extraction from the dried heartwood of Caesalpinia sappan L. The heartwood is processed using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 10-O-Methylprotosappanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

10-O-Methylprotosappanin B has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

Biology: The compound has been studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: this compound has shown potential in cancer research due to its antitumor effects.

Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries to prevent oxidation and extend the shelf life of products.

Comparison with Similar Compounds

10-O-Methylprotosappanin B can be compared with other similar compounds, such as:

- Protosappanin B (CAS#102036-29-3)

- Protosappanin A dimethyl acetal (CAS#868405-37-2)

- Alterlactone (CAS#1030376-89-6)

- Hinokitiol (CAS#499-44-5)

- 6 (1H)-Azulenone, 2,3-dihydro-1,4-dimethyl (CAS#71305-89-0)

- Perilloxin (CAS#263249-77-0)

- Dehydroperilloxin (CAS#263241-09-4)

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its methylation at the 10-O position distinguishes it from other protosappanins, contributing to its distinct chemical and biological properties .

Properties

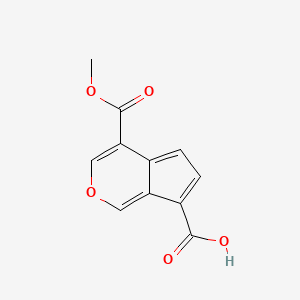

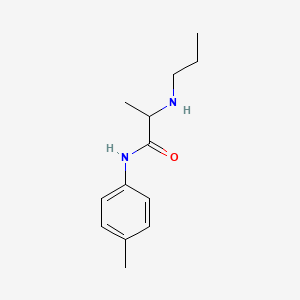

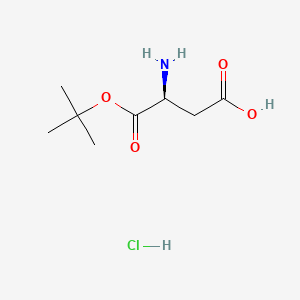

IUPAC Name |

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIWBGTEYMVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![Formaldehyde, polymer with 4,4/'-(1-methylethylidene)bis[phenol], 2,2/'-[(1-methylethylidene) bis(4,](/img/new.no-structure.jpg)